1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Description
1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group, a phenylsulfonyl group, and a piperazinyl group attached to a pyrrolidinedione core. Its unique structure makes it a subject of interest in organic chemistry, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C20H20BrN3O4S |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H20BrN3O4S/c21-15-6-8-16(9-7-15)24-19(25)14-18(20(24)26)22-10-12-23(13-11-22)29(27,28)17-4-2-1-3-5-17/h1-9,18H,10-14H2 |
InChI Key |
HOSQCFDOSGKWMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Synthesis of the Piperazinyl Intermediate: The piperazine ring is functionalized with a phenylsulfonyl group.
Coupling Reaction: The bromophenyl intermediate is coupled with the piperazinyl intermediate under specific conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: The phenylsulfonyl and piperazinyl groups can participate in coupling reactions to form larger, more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl and phenylsulfonyl groups may facilitate binding to specific sites, while the piperazinyl group can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione can be compared with similar compounds, such as:
1-(4-Bromophenyl)-2-phenylethene: This compound shares the bromophenyl group but differs in its overall structure and reactivity.
1-(4-Bromophenyl)pyrrolidine: Similar in having a bromophenyl group, but with a different core structure, leading to distinct chemical properties.
N-(4-Bromophenyl)benzenesulfonamide: Contains the bromophenyl and phenylsulfonyl groups but lacks the piperazinyl and pyrrolidinedione components.
The uniqueness of 1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
